acide acétamidométhylphosphonique

Vue d'ensemble

Description

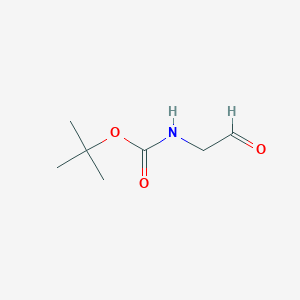

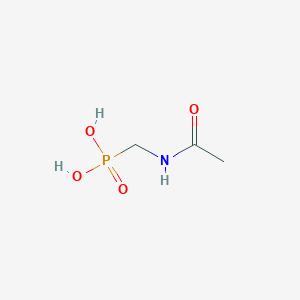

((Acetylamino)methyl)phosphonic acid, also known as (acetamidomethyl)phosphonic acid, is a member of the class of acetamides obtained by formal condensation of acetic acid with the amino group of (aminomethyl)phosphonic acid . It is used in the preparation of (acetylamino-methyl)-phosphonic acid by reacting with acetic anhydride .

Synthesis Analysis

The synthesis of ((Acetylamino)methyl)phosphonic acid can be achieved by reacting (aminomethyl)phosphonic acid with acetic anhydride . Another method involves the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) .

Molecular Structure Analysis

The molecule of ((Acetylamino)methyl)phosphonic acid possesses a tetrahedral geometry . Its molecular formula is C3H8NO4P and it has a molecular weight of 153.07 g/mol.

Chemical Reactions Analysis

Phosphonates, including ((Acetylamino)methyl)phosphonic acid, exhibit a complex mode of action in their control of fungi. Using Phytophthora palmivora as a model, it has been shown that phosphonate anion can act directly on the fungus, reducing growth, and that growth reduction is associated with a rapid reduction in the total pool of adenylate .

Physical and Chemical Properties Analysis

((Acetylamino)methyl)phosphonic acid exists as colorless crystals in its pure form. It is slightly soluble in water and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .

Applications De Recherche Scientifique

Immobilisation sur silice mésoporeuse

Les acides phosphoniques, y compris l'acide acétamidométhylphosphonique, peuvent être immobilisés sur des matériaux de silice mésoporeuse tels que SBA-15 et MCM-41 . Ce processus offre de nouvelles opportunités pour plusieurs applications, telles que la catalyse ou la délivrance de médicaments . La surface élevée des silices mésoporeuses permet une application catalytique possible basée sur l'immobilisation d'un organocatalyseur pour une réaction aldolique asymétrique .

Utilisation dans la synthèse de polymères

L'this compound peut être utilisé dans la synthèse de polymères. Les propriétés et les applications de ces polyacides sont directement liées à la structure chimique des macromolécules : la nature des groupes acides, la chaîne principale du polymère et les espaceurs entre la chaîne principale et les groupes acides . En raison de l'acidité relativement élevée du groupe –P (O) (OH) 2, d'une biocompatibilité plus élevée et d'une affinité pour les os et les minéraux des phosphates, ces polymères ont un potentiel immense pour diverses applications .

Synthèse de dérivés esters

L'this compound peut être utilisé dans la synthèse de ses dérivés esters . La réaction des N-alcoxyméthylacétamides avec les phosphites trialkyles en présence d'acide acétique, et avec les chlorophosphites dialkyles et l'acétylphosphite de diéthyle, conduit à la formation des esters de l'acide α-acétamidométhylphosphonique .

Systèmes de délivrance de médicaments

En raison de sa biocompatibilité et de son affinité pour les os et les minéraux, l'this compound peut être utilisé dans le développement de systèmes de délivrance de médicaments . Le groupe acide phosphonique peut se lier aux minéraux osseux, ce qui en fait un candidat potentiel pour la délivrance ciblée de médicaments dans les maladies osseuses .

Catalyse

Comme mentionné précédemment, l'this compound peut être immobilisé sur des matériaux de silice mésoporeuse pour servir de catalyseur dans certaines réactions

Safety and Hazards

Orientations Futures

Phosphonic acids, including ((Acetylamino)methyl)phosphonic acid, represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . The diverse utility of phosphonates has led to ongoing research to explore its further potential uses .

Mécanisme D'action

Target of Action

Acetamidomethylphosphonic acid, also known as ((Acetylamino)methyl)phosphonic acid or N-Acetylaminomethylphosphoric Acid, is a member of the class of acetamides The primary targets of this compound are currently not well-defined in the literature

Mode of Action

It is known that the compound is obtained by the formal condensation of acetic acid with the amino group of (aminomethyl)phosphonic acid . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function. More research is needed to elucidate the precise mechanisms involved.

Biochemical Pathways

It is known that the compound is synthesized through the reaction of n-alkoxymethylacetamides with trialkyl phosphites in the presence of acetic acid This suggests that it may be involved in the metabolism of phosphites and acetamides

Pharmacokinetics

It is known that the compound is a member of the class of acetamides , suggesting that it may share similar ADME properties with other compounds in this class.

Result of Action

Given that it is a member of the class of acetamides , it may share similar effects with other compounds in this class.

Propriétés

IUPAC Name |

acetamidomethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO4P/c1-3(5)4-2-9(6,7)8/h2H2,1H3,(H,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNUAHPLMXZWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074736 | |

| Record name | Phosphonic acid, P-[(acetylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57637-97-5 | |

| Record name | P-[(Acetylamino)methyl]phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57637-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Acetylamino)methyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057637975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-[(acetylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((ACETYLAMINO)METHYL)PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5QHK899XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

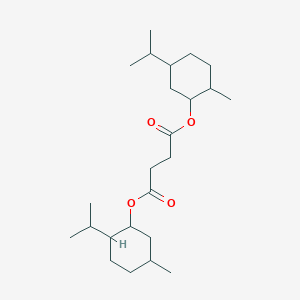

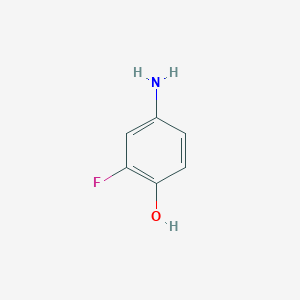

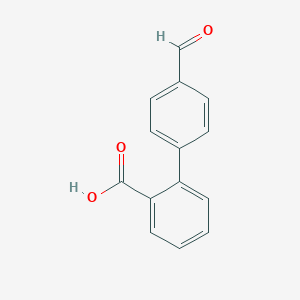

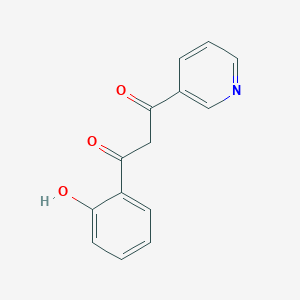

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

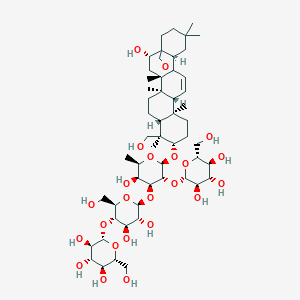

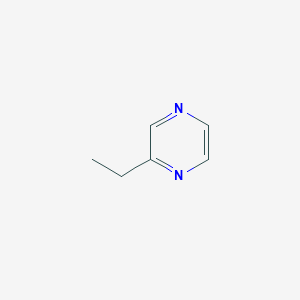

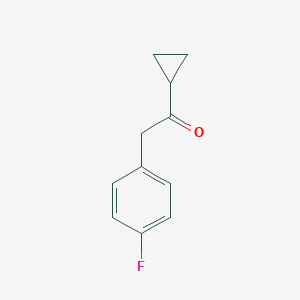

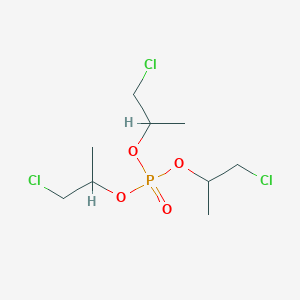

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)